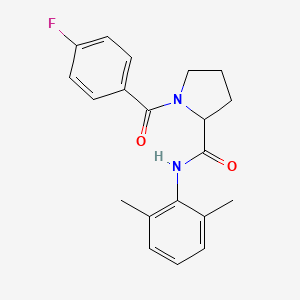![molecular formula C27H25ClN2OS B6055012 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline, also known as BTQ or TQR, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been shown to exhibit a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline is not fully understood, but it is thought to act by inhibiting various cellular pathways and enzymes. In cancer research, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to inhibit DNA topoisomerases, which are enzymes involved in DNA replication and transcription. In neuroprotection studies, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to activate various signaling pathways involved in cellular survival and apoptosis.
Biochemical and Physiological Effects
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cancer cell growth, protection against oxidative stress, and antimicrobial activity. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline in scientific research is its unique chemical structure, which may allow for the development of novel therapeutic agents. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been extensively studied and its potential applications have been well-documented. However, one limitation of using 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline. In cancer research, future studies may focus on optimizing the chemical structure of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline to improve its efficacy as a chemotherapeutic agent. In neuroprotection studies, future research may focus on identifying the precise mechanisms by which 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline protects neuronal cells from oxidative stress. Additionally, future studies may investigate the potential applications of 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline in other areas, such as inflammation and cardiovascular disease.
合成法
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline is typically synthesized using a multi-step process that involves the reaction of 6-chloro-2-(5-methyl-2-thienyl)quinoline with benzylpiperidine and then subsequent carbonylation. The resulting compound is purified and characterized using various analytical techniques.
科学的研究の応用
4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been studied for its potential applications in a variety of scientific research areas, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent. In neuroprotection studies, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to protect neuronal cells from oxidative stress and may have potential in the treatment of neurodegenerative diseases. Additionally, 4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline has been shown to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2OS/c1-18-7-10-26(32-18)25-17-23(22-16-21(28)8-9-24(22)29-25)27(31)30-13-11-20(12-14-30)15-19-5-3-2-4-6-19/h2-10,16-17,20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCRVYVZXLGHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B6054959.png)
![N-ethyl-5-[(5-isoquinolinyloxy)methyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6054976.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6054979.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-(4-bromophenyl)-N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6054986.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![ethyl 4-benzyl-1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6055016.png)
![1-(2-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6055028.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
amine dihydrochloride](/img/structure/B6055041.png)